

Chemical structure and synthesis of LSM-775

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Compound of Interest

Compound Name: *Lysergic acid morpholide*

Cat. No.: *B1675756*

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An In-Depth Technical Guide to the Chemical Structure and Synthesis of LSM-775

Executive Summary

LSM-775, also known as **lysergic acid morpholide**, is a notable synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD).^{[1][2]} First synthesized in the 1950s, it has garnered renewed interest within the scientific community for its distinct pharmacological profile.^[3] While possessing psychedelic potential, its effects are reported to be significantly less potent and of shorter duration than LSD, a characteristic attributed to its complex interaction with serotonin receptors.^{[1][2][4]} This guide provides a comprehensive technical overview of the chemical structure of LSM-775, outlines a representative synthetic pathway based on established ergoline chemistry, and discusses the rationale behind the methodological choices. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's core scientific attributes.

Chemical Identity and Structural Elucidation

LSM-775 is fundamentally an ergoline derivative, a class of compounds characterized by a tetracyclic skeleton that incorporates both tryptamine and phenethylamine pharmacophores within its rigid structure.^[2] Its formal IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone.^{[1][5][6]} The defining feature that distinguishes LSM-775 from its more famous congener, LSD, is the substitution of the diethylamide moiety at the C8 position with a morpholide group. This seemingly minor alteration has profound implications for its pharmacological activity.

The core structure is the D-lysergic acid scaffold. The stereochemistry at positions 5 and 8 is critical for its biological activity. The morpholine ring is attached via an amide linkage to the carboxyl group at the C8 position of the ergoline nucleus.

Key Structural Features

Caption: Chemical structure of LSM-775 highlighting the core components.

Physicochemical Properties & Identifiers

The structural properties of LSM-775 have been extensively characterized using modern analytical techniques, including X-ray crystallography, NMR spectroscopy, and various forms of mass spectrometry.^{[7][8]} A summary of its key identifiers is presented below.

Identifier	Value	Source(s)
IUPAC Name	[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone	[1][5][6]
Common Names	LSM-775, Lysergic acid morpholide, N-Morpholinyllysergamide	[1][2][6]
CAS Number	4314-63-0	[1][5][9]
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₂	[1][9][10]
Molar Mass	337.423 g·mol ⁻¹	[1]
SMILES	CN1C--INVALID-LINK--C(=O)N5CCOCC5	[6][10]
InChI Key	OTQWCDNEJVKXKG-RDTXWAMCSA-N	[1][5][10]

Synthesis of LSM-775: Strategy and Protocol

The synthesis of LSM-775, first reported by Stoll and Hoffmann, follows the general principles of lysergamide preparation.[3] The primary strategic consideration is the formation of a stable amide bond between the carboxyl group of lysergic acid and the secondary amine, morpholine. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the morpholine nitrogen.

Retrosynthetic Approach

The retrosynthesis of LSM-775 is straightforward, involving a single disconnection at the amide C-N bond. This reveals the two primary precursors: D-lysergic acid and morpholine. Lysergic acid itself can be obtained via the hydrolysis of naturally occurring ergot alkaloids, such as ergotamine.[11]

Synthesis Workflow

The forward synthesis involves three critical stages: preparation of the lysergic acid starting material, activation of the carboxylic acid, coupling with morpholine, and finally, purification of the product.



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Caption: Conceptual workflow for the synthesis of LSM-775 from an ergot alkaloid precursor.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established principles of lysergamide synthesis. It must be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations. Yields and reaction conditions may require optimization.

Objective: To synthesize LSM-775 from D-lysergic acid and morpholine.

Materials:

- D-lysergic acid
- Morpholine, anhydrous
- Diphenylphosphoryl azide (DPPA)
- Triethylamine (Et₃N), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve D-lysergic acid (1.0 eq) in anhydrous DMF.
- **Amine Addition:** To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by anhydrous morpholine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.
 - **Rationale:** Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. An excess of morpholine is used to drive the reaction to completion.
- **Carboxylic Acid Activation:** Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) to the cooled reaction mixture.
 - **Rationale:** DPPA is an efficient and relatively safe coupling reagent that converts the carboxylic acid into a highly reactive acyl azide intermediate in situ, which readily reacts

with the amine. This method avoids the harsher conditions required for forming an acid chloride.

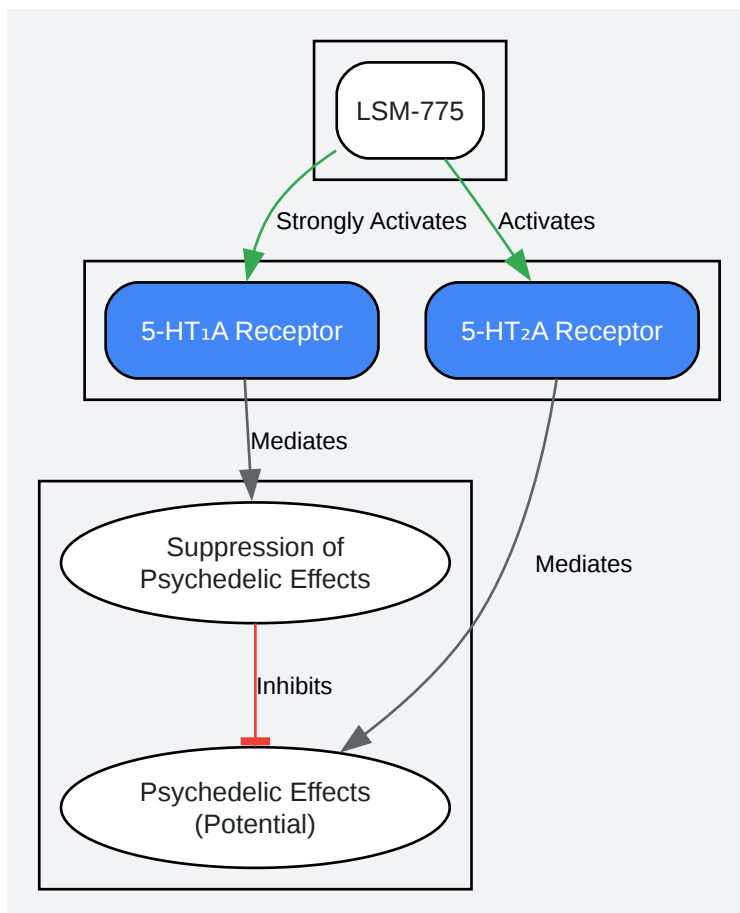
- **Reaction Progression:** Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing ethyl acetate and water.
- **Extraction:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - **Rationale:** The aqueous washes remove unreacted reagents, DMF, and other water-soluble impurities. The bicarbonate wash specifically removes any remaining acidic starting material.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure LSM-775.
- **Characterization:** Confirm the identity and purity of the final product using ^1H -NMR, ^{13}C -NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Rationale and Mechanism

The scientific interest in LSM-775 stems from its unique pharmacological profile. It is a potent agonist at multiple serotonin receptors.^[1] Critically, it acts as a high-efficacy partial agonist at the 5-HT_{2A} receptor, the primary target for classic psychedelics.^[3] However, unlike LSD, it is also a potent full agonist of the 5-HT_{1A} receptor.^[1]

This dual activity is key to its attenuated psychedelic effects. Research suggests that the activation of 5-HT_{1A} receptors exerts an inhibitory or "masking" effect on the 5-HT_{2A}-mediated psychedelic response.^{[1][3]} In animal models, LSM-775 does not induce the head-twitch

response—a behavioral proxy for hallucinogenic potential—unless the 5-HT_{1A} receptor is blocked by an antagonist.[3]



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Caption: Proposed modulatory effect of 5-HT_{1A} receptor activation on 5-HT_{2A}-mediated effects of LSM-775.

Conclusion

LSM-775 stands as a chemically and pharmacologically fascinating molecule. Its structure, a simple morpholide derivative of lysergic acid, belies a complex interaction with the serotonergic system that distinguishes it from canonical psychedelics like LSD. The synthesis is achievable through standard amide coupling methodologies, hinging on the effective activation of the lysergic acid carboxyl group. For drug development professionals and researchers, LSM-775 serves as a valuable chemical tool for probing the nuanced roles of the 5-HT_{2A} and 5-HT_{1A} receptors and understanding how their interplay can modulate psychedelic activity.

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